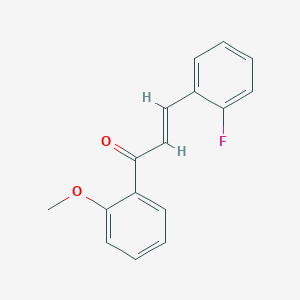
(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as FMPP, is a chemical compound that belongs to the family of chalcones. FMPP is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one also appears to upregulate the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can induce apoptosis and inhibit cell proliferation in cancer cells. (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been found to possess antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce analogs with improved pharmacological properties. However, (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one also has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can exhibit cytotoxic effects at high concentrations, which can complicate its use in cell culture experiments.
Orientations Futures
There are several future directions for the study of (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One potential direction is the development of (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one analogs with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. Furthermore, the potential therapeutic applications of (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in various fields of medicine should be further explored through in vivo studies. Finally, the safety and toxicity of (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one should be thoroughly evaluated to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been studied for its potential therapeutic applications in various fields of medicine such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, (E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been investigated for its neuroprotective effects, which may be attributed to its antioxidant properties.
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-16-9-5-3-7-13(16)15(18)11-10-12-6-2-4-8-14(12)17/h2-11H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXUAFOLXMLTSX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



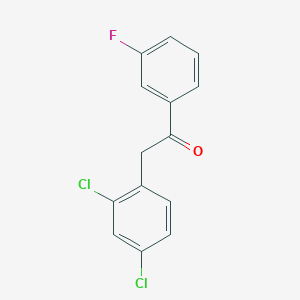

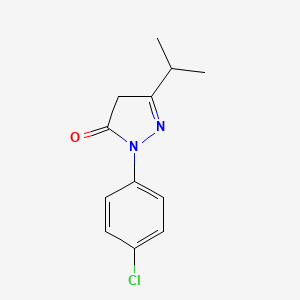
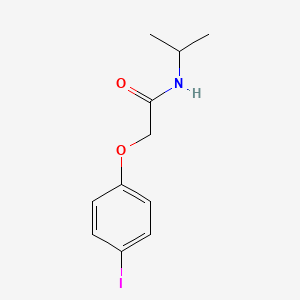
![3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine](/img/structure/B3088052.png)
![[4-(2,5-Difluorophenyl)phenyl]methanamine](/img/structure/B3088057.png)
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3088063.png)
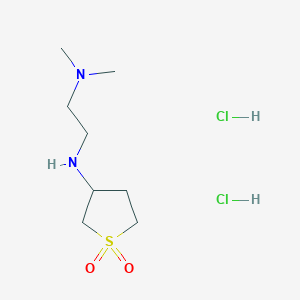
![1-[(4-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3088074.png)
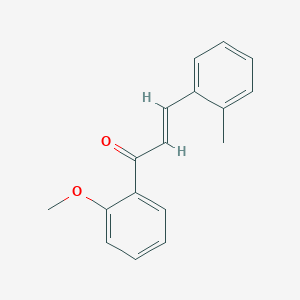
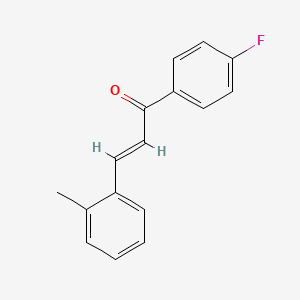


![2-[2-Oxo-3-(propan-2-yl)-1,2-dihydroquinolin-6-yl]acetic acid](/img/structure/B3088130.png)